molecular formula C7H7F3N2 B1395859 (2-(Trifluoromethyl)pyridin-4-yl)methanamine CAS No. 916304-20-6

(2-(Trifluoromethyl)pyridin-4-yl)methanamine

Cat. No.: B1395859
CAS No.: 916304-20-6
M. Wt: 176.14 g/mol
InChI Key: LETQLOMLPJORPB-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS: 916304-20-6) is a pyridine-derived amine featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the pyridine ring and an aminomethyl group at the 4-position. Its molecular formula is C₇H₇F₃N₂ (MW: 176.14 g/mol), and it is commercially available with ≥98% purity . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making it a valuable building block in medicinal chemistry, particularly in kinase inhibitors and neuroinflammation-targeting compounds .

Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETQLOMLPJORPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717129
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916304-20-6
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2-(trifluoromethyl)pyridine
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Preparation Methods

Summary Table of Preparation Methods

Method Type Starting Materials Key Conditions Yield (%) Notes
Halogenated pyridine + NH3 2,6-Dichloro-4-(trifluoromethyl)pyridine 130–160 °C, 4–7 h, Pd/C hydrogenation ~71 Industrial scale, direct amination
Benzophenone glycine imine route Benzophenone glycine imine ester + halopyridine Reflux in propionitrile, base, PTC, HCl hydrolysis ~85 (intermediate) Multi-step, stereoselective
Reductive amination Aldehyde pyridine + amine + reducing agent Room temp, triethylamine, DCM/DMF 60–90 Flexible, mild conditions
Solid-phase synthesis Resin-bound intermediates + amines Tin(II) chloride reduction, cleavage Variable Suitable for compound libraries

Chemical Reactions Analysis

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various substituted pyridines and amine derivatives.

Scientific Research Applications

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(2-(Trifluoromethyl)pyridin-3-yl)methanamine (CAS: 1056162-06-1)
  • Structural Difference: The trifluoromethyl group is at the 2-position, but the aminomethyl group is at the 3-position instead of the 4-position.
  • Its similarity score to the parent compound is 0.59, indicating moderate structural overlap .
(2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS: 1428532-89-1)
  • Structural Difference : The -CF₃ group is replaced with -CHF₂, and the compound exists as a hydrochloride salt.
  • Impact : The difluoromethyl group reduces electron-withdrawing effects compared to -CF₃, which may decrease metabolic stability. The hydrochloride salt improves aqueous solubility (similarity score: 0.86) .

Alkyl Chain Modifications

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine (CAS: 1060811-09-7)
  • Structural Difference: The aminomethyl group is replaced with an ethylamine (-CH₂CH₂NH₂) chain.
  • Its high similarity score (0.98) suggests comparable electronic properties .

Salt Forms and Solubility

(2-(Trifluoromethyl)pyridin-4-yl)methanamine Dihydrochloride (CAS: 916211-41-1)
  • Structural Difference : The free base is converted to a dihydrochloride salt.
  • Impact : The salt form significantly enhances water solubility, facilitating formulation in preclinical studies. This modification is critical for in vivo applications, though it may alter pharmacokinetics (similarity score: 0.90) .

Functional Group Additions

[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
  • Structural Difference : A trifluoroethoxy (-OCH₂CF₃) group is added at the 3-position.
  • Impact : The ether linkage introduces flexibility and hydrogen-bonding capacity, which may improve interactions with polar residues in enzyme active sites. This derivative is used in TRPA1 inhibitor synthesis for neurogenic inflammation studies .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine (CAS: 1016712-41-6)
  • Structural Difference : A piperazine moiety substituted with a 4-fluorophenyl group is attached at the 2-position.
  • The molecular weight increases to 286.34 g/mol, impacting bioavailability .

Heterocyclic Variations

(4-(Pyridin-3-yl)phenyl)methanamine
  • Structural Difference : A phenyl ring replaces the pyridine, with a pyridin-3-yl substituent.
  • Impact : Increased aromaticity may enhance π-π stacking interactions in protein binding pockets. This compound is a precursor in antimalarial and anticancer agent synthesis .

Comparative Data Table

Compound Name (CAS) Substituent Position Functional Groups Molecular Weight (g/mol) Similarity Score Key Applications
This compound (916304-20-6) 2-CF₃, 4-NH₂CH₂ -CF₃, -CH₂NH₂ 176.14 1.00 Kinase inhibitors, TRPA1 modulators
(2-(Trifluoromethyl)pyridin-3-yl)methanamine (1056162-06-1) 2-CF₃, 3-NH₂CH₂ -CF₃, -CH₂NH₂ 176.14 0.59 Fragment-based drug design
(2-(Difluoromethyl)pyridin-4-yl)methanamine HCl (1428532-89-1) 2-CHF₂, 4-NH₂CH₂ -CHF₂, -CH₂NH₂·HCl 212.60 0.86 Solubility-enhanced analogs
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine (1060811-09-7) 2-CF₃, 4-NH₂CH₂CH₂ -CF₃, -CH₂CH₂NH₂ 190.16 0.98 Lipophilic CNS-targeting agents

Biological Activity

The compound (2-(Trifluoromethyl)pyridin-4-yl)methanamine is a pyridine derivative characterized by a trifluoromethyl group, which significantly influences its biological activity. This article explores its potential biological activities, focusing on its role as an enzyme inhibitor and its applications in medicinal chemistry.

The structure of this compound includes a pyridine ring with a trifluoromethyl substituent at the 2-position and a methanamine functional group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied as an inhibitor of Lysyl Oxidase-like 2 (LOXL2) , which is implicated in various pathological conditions, including fibrosis and cancer. In comparative studies, this compound showed superior inhibition potency compared to other amines, with an IC50 value of 1.22 μM , indicating its potential as a therapeutic agent against LOXL2 .

Antimicrobial Activity

Compounds containing pyridine rings are often recognized for their antimicrobial properties . This compound has demonstrated antibacterial and antifungal activities, making it relevant in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances the compound's reactivity and interaction with biological targets. Studies have shown that modifications in the pyridine ring can significantly affect the inhibitory potency against enzymes like LOXL2. For instance, the introduction of electron-withdrawing groups at specific positions on the pyridine ring has been shown to enhance inhibitory activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureNotable Activity
2-MethylpyridineImageAntimicrobial
4-AminopyridineImageCNS stimulant
2-(Chloromethyl)pyridineImageAnticancer
This compound ImageLOXL2 inhibitor, Antimicrobial

Case Studies

  • Inhibition of LOXL2 : A study demonstrated that this compound effectively inhibits LOXL2, with a marked reduction in enzyme activity observed at concentrations as low as 1.22 μM . This suggests potential applications in treating diseases associated with excessive fibrogenesis .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial effects against various strains of bacteria, further supporting its potential as a lead compound in antibiotic development .

Q & A

Basic: What are the recommended laboratory-scale synthetic routes for (2-(Trifluoromethyl)pyridin-4-yl)methanamine?

Methodological Answer:
The synthesis typically involves functionalization of pyridine derivatives. A common approach is the nucleophilic substitution of halogenated pyridines with trifluoromethyl groups, followed by reductive amination or catalytic hydrogenation to introduce the methanamine moiety. For example, analogous compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (CAS 943843-27-4) are synthesized via multi-step reactions involving halogenated intermediates and subsequent amine formation . Optimizing reaction conditions (e.g., Pd-catalyzed cross-coupling for trifluoromethylation) and purification via column chromatography (using silica gel or reverse-phase HPLC) are critical for achieving high purity (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the pyridine ring structure, trifluoromethyl group (δ120125δ \sim120-125 ppm for 19^{19}F), and methanamine protons (δ1.53.0δ \sim1.5-3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C8_8H8_8F3_3N2_2) and exact mass (calc. 193.07 g/mol).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as reported for structurally similar amines .

Advanced: How does the trifluoromethyl group influence the electronic and steric properties of the pyridine ring in reactivity studies?

Methodological Answer:
The -CF3_3 group is strongly electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic substitution to the meta position. This effect enhances stability against oxidation but complicates nucleophilic aromatic substitution. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via reactions with Grignard reagents or Suzuki-Miyaura coupling (e.g., as seen in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) demonstrates regioselectivity . Kinetic studies under varying temperatures and catalysts (e.g., Pd(OAc)2_2) are recommended to optimize yields .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during trifluoromethylation .
  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling steps, as seen in 1-(4,5,6-Trimethylpyridin-3-yl)methanamine synthesis .
  • Process Optimization : Employ flow chemistry or microwave-assisted synthesis to enhance reaction efficiency, as reported for similar pyridine derivatives .

Advanced: How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, heating rates for melting point determination).
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, shake-flask method for solubility) .
  • Database Mining : Use tools like PubChem or Reaxys to aggregate and contrast literature values, as applied in 2-Bromo-5-(trifluoromethyl)phenyl)methanamine studies .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., 4-N,N-dibenzyl-1-phenyl-1-(pyridin-4-yl)methanamine analogs in kinase studies) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to assess permeability in cancer cell lines, as demonstrated for 6-(Trifluoromethyl)picolinamide derivatives .
  • Structure-Activity Relationship (SAR) : Modify the methanamine group and trifluoromethyl position, then evaluate cytotoxicity via MTT assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Trifluoromethyl)pyridin-4-yl)methanamine
Reactant of Route 2
(2-(Trifluoromethyl)pyridin-4-yl)methanamine

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